molecular formula C9H11NO3 B1304733 3-(3-Amino-4-hydroxyphenyl)propanoic acid CAS No. 90717-66-1

3-(3-Amino-4-hydroxyphenyl)propanoic acid

Cat. No.: B1304733
CAS No.: 90717-66-1
M. Wt: 181.19 g/mol
InChI Key: NAFCORCYCNQCQN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-(3-Amino-4-hydroxyphenyl)propanoic acid primarily targets reactive oxygen species (ROS) and cancer cells . ROS play a significant role in cancer pathogenesis and response to chemotherapeutics . By targeting ROS, this compound can potentially mitigate oxidative stress, which is crucial in cancer development and progression.

Mode of Action

The compound interacts with its targets by exhibiting antioxidant properties . It scavenges free radicals, thereby reducing oxidative stress within cells . This interaction leads to a decrease in ROS levels, which can inhibit the proliferation and migration of cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways, including:

These pathways collectively contribute to the compound’s anticancer and antioxidant effects.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties:

These properties impact its bioavailability and therapeutic efficacy.

Result of Action

At the molecular and cellular levels, the compound’s action results in:

Action Environment

Environmental factors significantly influence the compound’s action, efficacy, and stability:

Understanding these factors is crucial for optimizing the compound’s therapeutic potential.

: Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates : 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite : 3-Amino-3-(4-hydroxyphenyl)propanoic Acid | 6049-54-3 - MilliporeSigma

Biochemical Analysis

Biochemical Properties

3-(3-Amino-4-hydroxyphenyl)propanoic acid plays a significant role in biochemical reactions due to its structure, which allows it to participate in various interactions. It acts as a Bronsted base, capable of accepting a hydron from a donor . This compound interacts with several enzymes and proteins, including those involved in bacterial metabolism. For instance, it has been identified as a bacterial metabolite produced during metabolic reactions in bacteria . The nature of these interactions often involves hydrogen bonding and electrostatic interactions due to the presence of amino and hydroxyl groups.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and lipid metabolism . Additionally, this compound can impact cellular signaling pathways by interacting with receptors and enzymes on the cell surface, leading to changes in intracellular signaling cascades.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the flux of metabolites . Additionally, it can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its potential to induce adaptive responses in cells, such as upregulation of detoxifying enzymes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At high doses, it can cause toxic or adverse effects, including oxidative stress and disruption of cellular homeostasis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, it can be metabolized by enzymes such as aminotransferases and dehydrogenases, leading to the production of various intermediates . These metabolic pathways are essential for maintaining cellular homeostasis and regulating the levels of key metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through amino acid transporters and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and interactions with other biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the cytoplasm, mitochondria, or nucleus, where it interacts with different sets of proteins and enzymes, modulating their activity and contributing to various cellular processes.

Comparison with Similar Compounds

3-(3-Amino-4-hydroxyphenyl)propanoic acid can be compared with other similar compounds:

This compound’s unique combination of functional groups and its versatile reactivity make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

3-(3-amino-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFCORCYCNQCQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378957
Record name 3-(3-amino-4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90717-66-1
Record name 3-(3-amino-4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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